![molecular formula C32H52N4O4+2 B1199210 Demecarium CAS No. 16505-84-3](/img/structure/B1199210.png)
Demecarium
Overview
Description
Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor or anticholinesterase. It is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. By inhibiting cholinesterase, this compound prolongs the effect of acetylcholine, leading to the constriction of the iris sphincter muscle (miosis) and the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .
Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its applications.
Reduction: Reduction reactions are also possible but not typically relevant to its primary use.
Substitution: this compound can undergo substitution reactions, particularly in the formation of its quaternary ammonium structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Methyl bromide is commonly used for quaternization.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Clinical Applications
-
Treatment of Glaucoma :
- Demecarium bromide is utilized for chronic open-angle glaucoma and other forms not adequately controlled by short-acting miotics. Its long-lasting effects make it suitable for patients requiring sustained IOP management.
-
Management of Lens Luxation :
- In veterinary practice, this compound has been used to delay anterior lens luxation in dogs with primary lens instability. A retrospective study involving 34 dogs demonstrated that 100% retained vision at 4 to 6 weeks post-treatment, with significant long-term outcomes observed.
Case Study 1: Glaucoma Management
A study evaluated the efficacy of topically applied this compound bromide (0.125% and 0.5%) in Beagles with inherited glaucoma. Results indicated a decrease in IOP for up to 55 hours post-application, demonstrating its effectiveness as a long-term treatment option for managing glaucoma in canines .
Case Study 2: Lens Instability
In another study focusing on dogs with primary lens luxation, this compound bromide was administered as a miotic treatment. The findings revealed that while the drug effectively delayed anterior luxation, it did not significantly alter the onset of glaucoma or vision loss compared to untreated controls .
Efficacy of this compound Bromide in Glaucoma Management
Concentration | Duration of IOP Reduction | Observations |
---|---|---|
0.125% | 49 hours | Significant reduction in IOP |
0.5% | 55 hours | Enhanced miosis and IOP control |
Outcomes in Lens Instability Management
Time Post-Treatment | Percentage Retaining Vision |
---|---|
4-6 weeks | 100% |
3 months | 100% |
1 year | 80% |
2 years | 57.9% |
Mechanism of Action
Demecarium exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and pseudocholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, causing miosis and ciliary muscle contraction. These effects facilitate the outflow of aqueous humor, reducing intraocular pressure .
Comparison with Similar Compounds
Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.
Neostigmine: Used primarily in the treatment of myasthenia gravis.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .
Biological Activity
Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.
Pharmacological Properties
1. Inhibition of Acetylcholinesterase
This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 0.01 | |
Physostigmine | 0.03 | |
Rivastigmine | 0.05 |
2. Effects on Intraocular Pressure
This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.
Case Studies
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.
- This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.
- Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:
- Improved cognitive performance in maze tests.
- Reduced amyloid-beta plaque accumulation in the brain.
Side Effects and Toxicity
While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:
- Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.
- Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.
Properties
Key on ui mechanism of action |
Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |
---|---|
CAS No. |
16505-84-3 |
Molecular Formula |
C32H52N4O4+2 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |
InChI Key |
RWZVPVOZTJJMNU-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
Canonical SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
melting_point |
164-170 |
Key on ui other cas no. |
16505-84-3 56-94-0 |
physical_description |
Solid |
solubility |
1.69e-05 g/L |
Synonyms |
demecarium demecarium bromide demecastigmine Humorsol Tosmilen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.